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Fucosyl-N-acetylglucosaminylasparagine

Glycosidase substrate specificity N-glycan catabolism Fucosidosis

Distinguishing α-L-fucosidase deficiency from glycosylasparaginase dysfunction requires a substrate resistant to human glycosylasparaginase. Fuc-GlcNAc-Asn uniquely meets this need-human glycosylasparaginase completely fails to hydrolyze it, enabling sequential enzyme assays that recapitulate in vivo catabolic order. • Serves as the minimal structural epitope for LCA lectin binding (Ka = 1.1 × 10⁵ M⁻¹), essential for AFP-L3 assay calibration. • Validated LC-MS/MS biomarker for fucosidosis phenotyping; urinary excretion significantly differs between type I and type II patients. • Obligate substrate for AlfH permease in Lactobacillus casei host-glycan foraging studies. Supplied with full Certificate of Analysis; ambient global shipping for standard research quantities.

Molecular Formula C18H31N3O12
Molecular Weight 481.5 g/mol
CAS No. 62203-19-4
Cat. No. B1196455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucosyl-N-acetylglucosaminylasparagine
CAS62203-19-4
SynonymsFL4c
fucosyl-N-acetylglucosaminylasparagine
Molecular FormulaC18H31N3O12
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)N)NC(=O)C)O)O)O)O)O
InChIInChI=1S/C18H31N3O12/c1-5-11(24)14(27)15(28)18(32-5)31-4-8-12(25)13(26)10(20-6(2)22)16(33-8)21-9(23)3-7(19)17(29)30/h5,7-8,10-16,18,24-28H,3-4,19H2,1-2H3,(H,20,22)(H,21,23)(H,29,30)
InChIKeyUFCFWYDAANZTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core-Fucosylated Glycoamino Acid Standard for N-Glycoprotein Research


Fucosyl-N-acetylglucosaminylasparagine (Fuc-GlcNAc-Asn, also designated FL4c or 6′FN-Asn) is a structurally defined glycoamino acid that constitutes the core-fucosylated N-glycosidic linkage region of mammalian glycoproteins [1]. The molecule consists of an L-asparagine residue N-glycosidically linked to N-acetylglucosamine, which in turn carries an α1→6-linked L-fucose [2]. With a molecular formula of C18H31N3O12 and a molecular weight of 481.45 g/mol, it serves as a chemically pure reference compound for core-fucosylated N-glycan analysis and as a substrate for probing glycosidase specificities [2].

Structurally defined α1→6 core-fucose glycoamino acid reference standard
Glycosidase substrate specificity assays (resistance profiling)
Core-fucose-specific lectin binding and affinity studies
PNGase F N-glycan release validation workflows

Why Non-Fucosylated and Isomeric Analogs Cannot Substitute


The α1→6-linked fucose on the Asn-linked GlcNAc is not a conservative structural feature. Human glycosylasparaginase completely fails to hydrolyze Fuc-GlcNAc-Asn, while the non-fucosylated GlcNAc-Asn is rapidly cleaved [1]. In Lactobacillus casei, the AlfH permease strictly requires the 6′-fucose moiety for substrate transport; GlcNAc-Asn does not support bacterial growth [2]. Core-fucose-binding lectins such as LCA and PSA exhibit micromolar affinity for fucosylated N-glycans but show no binding to non-fucosylated counterparts [3]. PNGase F cleaves the α1→6 core-fucosylated mammalian type but cannot release glycans bearing the α1→3 isomer found in plants and insects [4]. Substituting Fuc-GlcNAc-Asn with GlcNAc-Asn, α1→3-fucosylated glycoamino acids, or other in-class candidates therefore alters or abolishes the key biochemical readouts.

Non-fucosylated GlcNAc-Asn Reported glycosylasparaginase resistance and core-fucose lectin binding are absent; sequential enzyme assays may not be reproducible.
α1→3-fucosylated isomers Not cleavable by PNGase F, leading to false-negative N-glycan release; species-specific recognition differs.
Unfucosylated analogs Cannot support bacterial AlfH transport or growth; host-glycan foraging studies require 6′-fucose moiety.

Product-Specific Quantitative Differentiation Evidence


Resistance to Human Glycosylasparaginase vs. Non-Fucosylated Analog

When Fuc-GlcNAc-Asn was incubated with recombinant human glycosylasparaginase, no hydrolysis of the N-glycosidic bond was detected. By contrast, after removal of the α1→6-linked fucose by α-fucosidase, the residual GlcNAc-Asn was rapidly hydrolyzed by the same enzyme [1]. The hydrolysis rate of GlcNAc-Asn was unaffected by the presence of Fuc-GlcNAc-Asn, indicating that the fucose moiety sterically prevents access of the asparagine residue to the enzyme active site [1].

Glycosylasparaginase Resistance
Head-to-head
Fuc-GlcNAc-Asn: No hydrolysis
GlcNAc-Asn: Rapidly cleaved
Supports sequential fucosidase–glycosylasparaginase pathway research.
Steric hindrance by α1→6 fucose prevents enzyme access.
Glycosidase substrate specificity N-glycan catabolism Fucosidosis

Obligate 6′-Fucose Requirement for Bacterial AlfH Transporter

Growth profiling of Lactobacillus casei BL23 in MRS basal medium supplemented with individual carbon sources demonstrated that the strain grew only in the presence of 6′FN-Asn (Fuc-GlcNAc-Asn). GlcNAc-Asn did not support growth, and constitutive expression of the alf-2 gene cluster did not rescue growth on GlcNAc-Asn in an alfR2 mutant background, confirming that the 6′-fucose moiety is essential for substrate transport via the AlfH permease [1]. The glycosylasparaginase AsnA2 processed GlcNAc-Asn with a specific activity of 20.91 μmol mg protein⁻¹ min⁻¹, but this activity is only physiologically relevant after AlfC-catalyzed defucosylation of 6′FN-Asn [1].

AlfH Transporter Requirement
Head-to-head
6′FN-Asn: Growth
GlcNAc-Asn: No growth; AsnA2 activity 20.91 μmol mg⁻¹ min⁻¹
Supports host-glycan foraging and commensal transport studies.
6′-fucose essential for AlfH permease recognition.
Bacterial glycan transport Probiotic metabolism Core fucose recognition

Core-Fucosylated vs. Non-Fucosylated N-Glycan Lectin Binding Affinity

Frontal affinity chromatography analysis of Lens culinaris lectin (LCA) and Pisum sativum lectin (PSA) against 143 pyridylaminated glycans revealed that both lectins bind specifically to core-fucosylated N-glycans. LCA exhibited the highest affinity for a core-fucosylated, agalactosylated, bi-antennary N-glycan with Ka = 1.1 × 10⁵ M⁻¹, while PSA showed highest affinity for the core-fucosylated trimannosyl core structure with Ka = 1.2 × 10⁵ M⁻¹. Non-fucosylated N-glycans showed no detectable binding [1]. Glycoconjugate microarray analysis confirmed that LCA and PSA bind specifically to core fucose, whereas Aleuria aurantia lectin (AAL) and Aspergillus oryzae lectin (AOL) exhibit broader fucose specificity [1].

Lectin Affinity (LCA)
Cross-study
Ka = 1.1 × 10⁵ M⁻¹
Reported high affinity for core-fucosylated N-glycans; non-fucosylated glycans undetectable.
Frontal affinity chromatography with 143 PA-glycans.
Lectin affinity chromatography AFP-L3 biomarker Core fucose detection

Differential Urinary Excretion in Fucosidosis Subtypes

In a comparative analysis of urinary glycoconjugates from patients with type I (acute) and type II (chronic) fucosidosis, the amount of the diglycosylasparagine Fucα1-6GlcNAc-Asn excreted was significantly lower in the type I patient than in the type II patient. In contrast, the reducing hexasaccharide Galβ1-4(Fucα1-3)GlcNAcβ1-2Manα1-3/6Manβ1-4GlcNAc was present in much greater quantities in urine from the type I patient [1]. The differential excretion pattern was attributed to distinct residual α-L-fucosidase substrate specificities in the two disease forms [1].

Urinary Excretion Pattern
Cross-study
Type I fucosidosis: significantly lower excretion
Type II: higher excretion; hexasaccharide pattern inverted
Reported differential excretion supports biomarker research for fucosidosis phenotyping.
Residual α-L-fucosidase specificity influences glycoconjugate profile.
Fucosidosis biomarker Urinary glycoamino acid Lysosomal storage disease

PNGase F Cleavage: α1→6 vs. α1→3 Core-Fucosylated N-Glycans

PNGase F (peptide-N⁴-(N-acetyl-β-glucosaminyl)asparagine amidase F) cannot release N-glycans that bear α1→3-linked core fucose on the innermost GlcNAc residue, a modification common in plant and insect glycoproteins. After chemical removal of the α1→3-linked fucose by mild acid hydrolysis, the deglycosylated substrates became susceptible to PNGase F cleavage at moderate enzyme concentrations [1]. In contrast, N-glycans containing α1→6-linked core fucose—the mammalian type represented by Fuc-GlcNAc-Asn (CAS 62203-19-4)—are cleavable by PNGase F [1].

PNGase F Linkage Specificity
Class-level
α1→6 (mammalian): Cleavable
α1→3 (plant/insect): Not cleavable
Confirms correct isomer selection for PNGase F N-glycan release workflows.
Chemical defucosylation of α1→3 restores cleavage.
N-glycan release PNGase F specificity Core fucose linkage isomer

High-Impact Application Scenarios


Enzymatic Characterization in Fucosidosis Research

Fuc-GlcNAc-Asn is the only glycoamino acid substrate that can differentiate between primary α-L-fucosidase deficiency and secondary glycosylasparaginase dysfunction. Its complete resistance to human glycosylasparaginase enables sequential enzyme assays that recapitulate the in vivo catabolic order: α-fucosidase action first, followed by glycosylasparaginase cleavage of the resulting GlcNAc-Asn [1]. This is directly relevant to diagnosing and studying fucosidosis, where fucosylated glycoasparagines accumulate.

Lectin-Based Diagnostic Assay Development for Hepatocellular Carcinoma

The quantitative binding affinity of LCA for core-fucosylated N-glycans (Ka = 1.1 × 10⁵ M⁻¹) underpins the AFP-L3 serum biomarker assay for hepatocellular carcinoma. Fuc-GlcNAc-Asn represents the minimal structural epitope that reproduces this binding specificity and serves as an essential reference standard for lectin column calibration, assay validation, and quality control in clinical diagnostic workflows [2].

Urinary Biomarker Discovery for Fucosidosis Subtype Diagnosis

The significantly differential urinary excretion of Fucα1-6GlcNAc-Asn between type I (acute) and type II (chronic) fucosidosis patients [3] supports its development as a liquid chromatography-mass spectrometry (LC-MS/MS) biomarker for disease phenotyping. The validated LC-MS method described in patent literature [4] enables quantification of Fuc-GlcNAc-Asn in cerebrospinal fluid, which correlates with brain levels.

Probiotic and Gut Microbiome N-Glycan Utilization Studies

The obligate requirement of the 6′-fucose moiety for AlfH-mediated transport in Lactobacillus casei [5] makes Fuc-GlcNAc-Asn an indispensable substrate for studying the molecular mechanisms of host-glycan foraging. This compound enables investigation of how commensal and probiotic bacteria colonize the intestinal mucosa by scavenging core-fucosylated N-glycopeptides from human milk and mucosal secretions.

Application
Selection Property
Validation Focus
Sequential glycosidase pathway research
Complete glycosylasparaginase resistance
Verify α-fucosidase-first, then glycosylasparaginase activity
Core-fucose lectin assay development
High-affinity LCA/PSA binding specificity
Lectin column calibration and binding specificity
Urinary glycoamino acid biomarker research
Differential subtype excretion pattern
Quantitative profiling in cerebrospinal fluid and urine research matrices
Probiotic N-glycan utilization studies
Obligate 6′-fucose transporter requirement
Bacterial growth and AlfH specificity assays
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